1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride
Overview
Description
1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride is a chemical compound with the molecular formula C11H9ClN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, and benzofuran, a fused ring system consisting of a benzene ring fused to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride typically involves the reaction of 2-benzofuran with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by the addition of 2-benzofuran. The reaction is usually carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride has several scientific research applications:
- **Medicine
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Biological Activity
1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride (CAS No. 150985-44-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
1H-Imidazole derivatives, including this compound, are known to interact with various biological targets. The mechanism of action primarily involves modulation of specific receptors and enzymes:
- CB2 Receptor Modulation : Research indicates that imidazole derivatives can act as modulators of the cannabinoid CB2 receptor, which plays a crucial role in immune response and pain management . This interaction suggests potential therapeutic applications in managing inflammatory conditions and pain.
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. It may disrupt cellular processes such as division and apoptosis through interactions with specific proteins involved in these pathways.
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Properties
A study focusing on the cytotoxic effects of 1H-Imidazole derivatives demonstrated significant activity against melanoma and other cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
In another study, the modulation of the CB2 receptor by this compound was linked to decreased inflammatory responses in animal models. This suggests that it may be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest it has favorable absorption characteristics with moderate bioavailability. Further research is required to establish its metabolic pathways and excretion profiles.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-7H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPPGXMIQFYPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164670 | |
Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150985-44-7 | |
Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150985447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-(2-benzofuranyl)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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